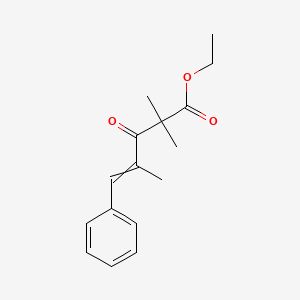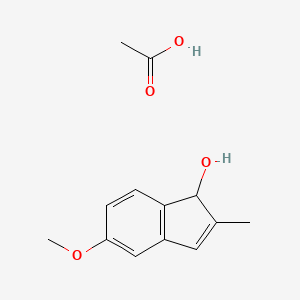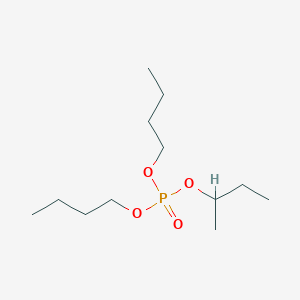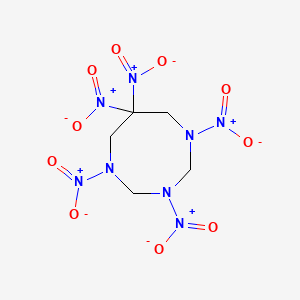![molecular formula C18H28OSi B12582970 Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane CAS No. 644995-36-8](/img/structure/B12582970.png)
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane is an organosilicon compound with the molecular formula C18H28OSi. This compound is known for its unique structure, which includes a silicon atom bonded to a triethyl group, a phenyl group, and a 4-methyloxolan-3-ylidene group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane typically involves the reaction of triethylsilane with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with triethylsilane in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Triethylsilane itself is a common reducing agent used in the presence of catalysts such as boron trifluoride or palladium on carbon.
Major Products Formed
The major products formed from reactions involving this compound include various silyl ethers and reduced organic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane exerts its effects involves the reactivity of the silicon-hydrogen bond. This bond can undergo hydrosilylation reactions, where the silicon atom adds across double bonds in organic molecules, leading to the formation of silyl ethers and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another organosilicon compound with different substituents, used in various synthetic applications.
Uniqueness
This compound is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in both reduction and substitution reactions makes it a valuable tool in organic chemistry .
Eigenschaften
CAS-Nummer |
644995-36-8 |
|---|---|
Molekularformel |
C18H28OSi |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
triethyl-[(4-methyloxolan-3-ylidene)-phenylmethyl]silane |
InChI |
InChI=1S/C18H28OSi/c1-5-20(6-2,7-3)18(16-11-9-8-10-12-16)17-14-19-13-15(17)4/h8-12,15H,5-7,13-14H2,1-4H3 |
InChI-Schlüssel |
UIUGGOITKWOZTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=C1COCC1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


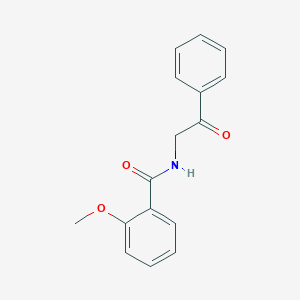
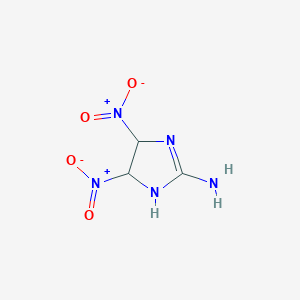
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
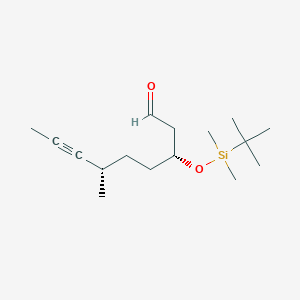


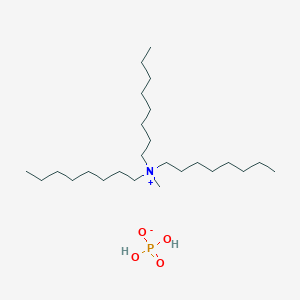
![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
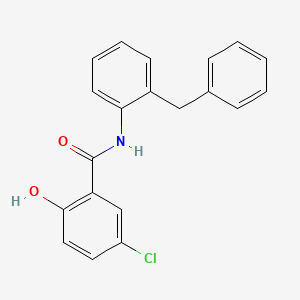
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)
